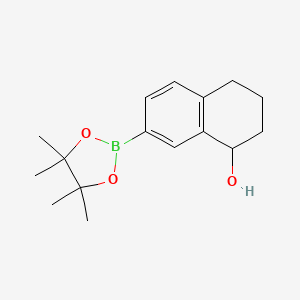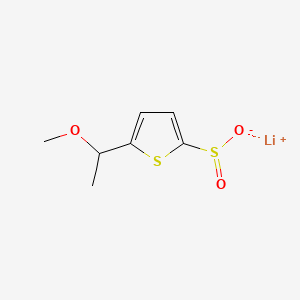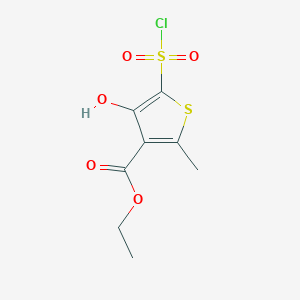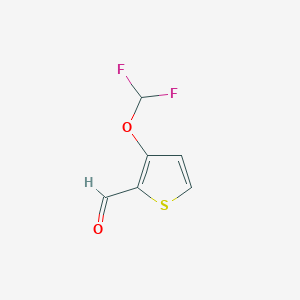
2-(4-Bromophenyl)oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)oxane-2-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)oxane-2-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a suitable oxane derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxane-2,3-dione derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxane-2,3-dione derivatives.
Reduction: Phenyl-substituted oxane-2-carboxylic acid.
Substitution: Various substituted oxane-2-carboxylic acids depending on the nucleophile used.
科学研究应用
2-(4-Bromophenyl)oxane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological pathways involving brominated aromatic compounds.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl group can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 4-Bromophenylboronic acid
- 4-Bromophenylacetic acid
- 4-Bromophenylmethanol
Comparison: 2-(4-Bromophenyl)oxane-2-carboxylic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to other bromophenyl derivatives. The oxane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-16-12/h3-6H,1-2,7-8H2,(H,14,15) |
InChI 键 |
JAIFPWXOJUFUNY-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)(C2=CC=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)






